1-(3,4-Dibromofuran-2-yl)ethanol
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Overview
Description
1-(3,4-Dibromofuran-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2O2 and a molecular weight of 269.92 g/mol It is characterized by the presence of a furan ring substituted with two bromine atoms at the 3 and 4 positions and an ethanol group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the ethanol group.
Industrial Production Methods
Industrial production of 1-(3,4-Dibromofuran-2-yl)ethanol typically involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromofuran-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(3,4-Dibromofuran-2-yl)acetaldehyde or 1-(3,4-Dibromofuran-2-yl)acetic acid.
Reduction: Formation of 1-(3,4-Dihydrofuran-2-yl)ethanol.
Substitution: Formation of 1-(3,4-Diaminofuran-2-yl)ethanol or 1-(3,4-Dithiolfuran-2-yl)ethanol.
Scientific Research Applications
1-(3,4-Dibromofuran-2-yl)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromofuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the furan ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorofuran-2-yl)ethanol: Similar structure but with chlorine atoms instead of bromine.
1-(3,4-Difluorofuran-2-yl)ethanol: Similar structure but with fluorine atoms instead of bromine.
1-(3,4-Diiodofuran-2-yl)ethanol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1-(3,4-Dibromofuran-2-yl)ethanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms can participate in specific chemical reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry .
Properties
IUPAC Name |
1-(3,4-dibromofuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZQMJVSKVVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CO1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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